molecular formula C18H16F2N2O3 B2513306 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea CAS No. 1448054-84-9

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2513306
CAS No.: 1448054-84-9
M. Wt: 346.334
InChI Key: CSBKAHVCDYGPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that combines a benzofuran moiety with a difluorophenyl group through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

    Hydroxypropylation: The benzofuran derivative is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group.

    Urea Formation: The final step involves the reaction of the hydroxypropyl benzofuran with 2,6-difluoroaniline in the presence of a carbodiimide coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the urea linkage.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The urea linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like thiols or amines.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can intercalate with DNA or interact with protein active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-phenylurea: Lacks the difluorophenyl group, resulting in different binding properties and biological activities.

    1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)urea: Contains a single fluorine atom, which may alter its reactivity and interaction with molecular targets.

Uniqueness: 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both the benzofuran and difluorophenyl groups, which confer distinct chemical and biological properties. The combination of these moieties enhances its potential as a versatile compound for various applications.

Properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c19-12-5-3-6-13(20)17(12)22-18(24)21-9-8-14(23)16-10-11-4-1-2-7-15(11)25-16/h1-7,10,14,23H,8-9H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBKAHVCDYGPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)NC3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.